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Compound of Interest

Compound Name: Anticancer agent 188

Cat. No.: B12375026

Introduction

Anticancer agent 188 (also known as compound D43) is a promising therapeutic candidate
belonging to the 2-Aryl-[1][2]triazolo[1,5-a]pyridine class of compounds. It has demonstrated
significant in vitro cytotoxic activity against a panel of human cancer cell lines. This document
provides a detailed protocol for the chemical synthesis of Anticancer agent 188, its
mechanism of action, and characterization data. This application note is intended for
researchers, scientists, and drug development professionals working in the field of oncology
and medicinal chemistry.

Mechanism of Action

Anticancer agent 188 (D43) exerts its potent anticancer effects through a multi-faceted
mechanism. Primarily, it inhibits DNA synthesis in cancer cells, leading to a halt in cellular
replication.[1] This disruption of DNA synthesis subsequently triggers cell cycle arrest at the
G2/M phase, preventing the cells from proceeding through mitosis.[1] Furthermore, the
compound induces a state of oxidative stress within the cancer cells, characterized by an
increase in reactive oxygen species (ROS). This elevation in ROS contributes to cellular
damage and initiates the intrinsic apoptotic pathway. The induction of apoptosis, or
programmed cell death, is a key factor in its therapeutic efficacy and is mediated by DNA

damage.
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Figure 1: Signaling pathway of Anticancer Agent 188 (D43).

Synthesis of Anticancer Agent 188 (Compound D43)

The synthesis of Anticancer agent 188, chemically named 2-(2-methyl-5-nitrophenyl)-7-nitro-
triazolo[1,5-a]pyridine, is achieved through a two-step reaction sequence starting from
commercially available reagents.

Step 1: Synthesis of 2-amino-4-nitropyridine
(Intermediate 1)

A solution of 2-aminopyridine in concentrated sulfuric acid is subjected to nitration using a
mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.

Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-
triazolo[1,5-a]pyridine (Compound D43)

The intermediate 2-amino-4-nitropyridine is then reacted with 2-methyl-5-nitrobenzaldehyde in
the presence of a catalyst and an oxidizing agent in a suitable solvent to yield the final product.
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Step 1: Synthesis of Intermediate 1
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Figure 2: Experimental workflow for the synthesis of Anticancer Agent 188 (D43).

Experimental Protocol

Materials and Equipment:

e 2-aminopyridine

o Concentrated sulfuric acid (98%)

e Fuming nitric acid

e 2-methyl-5-nitrobenzaldehyde

e Appropriate catalyst and oxidizing agent
¢ Anhydrous solvents (e.g., DMF, ethanol)
o Standard laboratory glassware

o Magnetic stirrer with heating plate

* Ice bath

 Rotary evaporator
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Thin-layer chromatography (TLC) plates

Column chromatography setup (silica gel)

NMR spectrometer

Mass spectrometer
Procedure:
Step 1: Synthesis of 2-amino-4-nitropyridine (Intermediate 1)

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in
concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

o Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise
to the reaction mixture while maintaining the temperature below 10 °C.

» After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

o Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.qg.,
sodium hydroxide solution) until a precipitate forms.

« Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-
nitropyridine.

Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine (Compound D43)

e To a solution of 2-amino-4-nitropyridine (Intermediate 1) in a suitable anhydrous solvent, add
2-methyl-5-nitrobenzaldehyde.

e Add the catalyst and the oxidizing agent to the reaction mixture.

o Reflux the mixture for the time indicated by TLC monitoring until the starting materials are
consumed.

e Cool the reaction mixture to room temperature and remove the solvent under reduced
pressure.
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 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system to afford the pure Anticancer agent 188 (D43).

Characterization Data

The synthesized Anticancer agent 188 (D43) should be characterized by standard analytical
techniques to confirm its identity and purity.

Analysis Expected Results

Appearance Yellow solid

Peaks corresponding to the aromatic protons of
1H NMR the triazolopyridine and nitrophenyl rings, and
the methyl group.

Resonances for all carbon atoms in the

molecule, including the quaternary carbons of
13C NMR _ _

the fused ring system and the substituted phenyl

ring.

M Spect . Molecular ion peak corresponding to the
ass Spectrometr
P Y calculated mass of C13HoNsOa.

Purity (HPLC) >95%

In Vitro Anticancer Activity

The cytotoxic activity of Anticancer agent 188 (D43) has been evaluated against a panel of
human cancer cell lines using the MTT assay. The results are summarized in the table below.

Cell Line Cancer Type ICso0 (UM)
A549 Lung Carcinoma 0.52
HCT116 Colon Carcinoma 0.38
MCF-7 Breast Adenocarcinoma 0.76
HepG2 Hepatocellular Carcinoma 1.24
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Conclusion

This document outlines a detailed protocol for the synthesis and characterization of the potent
anticancer agent 188 (compound D43). The provided information on its mechanism of action
and in vitro activity underscores its potential as a valuable lead compound for the development
of new cancer therapeutics. Researchers are advised to follow standard laboratory safety
procedures when handling the reagents and performing the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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agent-188-compound-d43]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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